molecular formula C30H54O2Si B13839288 (3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol

(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol

Cat. No.: B13839288
M. Wt: 474.8 g/mol
InChI Key: YORJZEWEGWVASD-NXUCFJMCSA-N
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Description

(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol is a synthetic compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to a cholesterol derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol typically involves the protection of the hydroxyl group of cholesterol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

  • Dissolve cholesterol in anhydrous dichloromethane.
  • Add imidazole to the solution.
  • Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl) to the mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product using column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new organosilicon compounds with different functional groups.

Scientific Research Applications

(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Studied for its potential role in modifying biological membranes and influencing cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol involves the interaction of the TBDMS group with various molecular targets. The TBDMS group provides steric protection to the hydroxyl group, preventing unwanted side reactions during chemical synthesis. Additionally, the compound can interact with biological membranes, potentially altering their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • 4-((tert-Butyldimethylsilyloxy)methyl)aniline
  • tert-Butyldimethyl(1-phenylethenyloxy)silane
  • 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-butanamine

Uniqueness

(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol is unique due to its cholesterol backbone, which imparts specific biological properties. The presence of the TBDMS group provides steric protection, making it a valuable intermediate in organic synthesis. Its ability to interact with biological membranes also sets it apart from other similar compounds.

Properties

Molecular Formula

C30H54O2Si

Molecular Weight

474.8 g/mol

IUPAC Name

(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol

InChI

InChI=1S/C30H54O2Si/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11,21,23-27,31H,9-10,12-20H2,1-8H3/t21-,23+,24+,25-,26+,27+,29+,30-/m1/s1

InChI Key

YORJZEWEGWVASD-NXUCFJMCSA-N

Isomeric SMILES

C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C

Canonical SMILES

CC(CCCO)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C

Origin of Product

United States

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